(Hepta-1,4-diyn-1-yl)benzene

Physicochemical Property Prediction Procurement Specifications Homologous Series SPR

(Hepta-1,4-diyn-1-yl)benzene (CAS 888948-84-3) is a phenyl-capped conjugated diyne with the formula C₁₃H₁₂ (MW 168.23 g·mol⁻¹) and the IUPAC name hepta-1,4-diyn-1-ylbenzene. Its structure features a benzene ring directly attached to a linear C₇ chain bearing two triple bonds separated by a methylene (–CH₂–) spacer, with a terminal ethyl group.

Molecular Formula C13H12
Molecular Weight 168.23 g/mol
CAS No. 888948-84-3
Cat. No. B12605600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hepta-1,4-diyn-1-yl)benzene
CAS888948-84-3
Molecular FormulaC13H12
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCC#CCC#CC1=CC=CC=C1
InChIInChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2,5H2,1H3
InChIKeyPLHJJXHHOOAKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Hepta-1,4-diyn-1-yl)benzene (CAS 888948-84-3): Molecular Identity and Physicochemical Baseline for Procurement Evaluation


(Hepta-1,4-diyn-1-yl)benzene (CAS 888948-84-3) is a phenyl-capped conjugated diyne with the formula C₁₃H₁₂ (MW 168.23 g·mol⁻¹) and the IUPAC name hepta-1,4-diyn-1-ylbenzene. Its structure features a benzene ring directly attached to a linear C₇ chain bearing two triple bonds separated by a methylene (–CH₂–) spacer, with a terminal ethyl group [1]. This architecture places it within the aryl-alkyne family, distinct from symmetrically substituted bis-aryl diynes or unsubstituted α,ω-diynes, and its procurement value derives from the specific reactivity window created by the non-equivalent alkyne termini and the internal methylene unit.

Why Generic Aryl-Diyne Substitution Fails: The Critical Role of Chain Length, Internal Spacer, and Terminal Group in (Hepta-1,4-diyn-1-yl)benzene


Within the aryl-diyne class, physicochemical behavior is extremely sensitive to chain topology. Systematic structure–property relationship (SPR) data for homologous phenyl-capped diynes demonstrate that extending the alkyne chain from a C₅ to a C₇ scaffold alters the boiling point by approximately 40–50 °C and reduces density by ca. 5–8%, directly impacting distillation cut points, solvent compatibility, and formulation viscosity [1]. Moreover, the hepta-1,4-diynyl motif uniquely places a reactive propargylic methylene between two electronically differentiated alkyne units and caps the chain with an ethyl group, conferring regioselectivity in cycloaddition and cross-coupling that shorter (C₅–C₆) or symmetrically terminated (e.g., 1,4-diethynylbenzene) analogs cannot replicate [2]. Replacing (hepta-1,4-diyn-1-yl)benzene with a superficially similar diyne without accounting for these structural determinants risks altered reaction kinetics, product regioisomer distribution, and thermal hazard profiles.

Quantitative Differentiation Evidence: (Hepta-1,4-diyn-1-yl)benzene vs. Closest Aryl-Diyne Analogs


Chain Length Dictates Physicochemical Baseline: Boiling Point and Density Separation from Shorter Homologs

Comparison of predicted boiling point and density for the target compound versus the nearest commercially characterized homolog, 1,4-pentadiynylbenzene (CAS 6088-96-6), reveals a significant shift driven by the two-carbon elongation of the alkyne chain. The C₇ compound (hepta-1,4-diyn-1-yl)benzene exhibits a boiling point elevation of approximately 40–50 °C and a density reduction to ca. 0.93–0.95 g·cm⁻³ from 0.99 g·cm⁻³. These differences directly influence distillation and formulation decisions [1].

Physicochemical Property Prediction Procurement Specifications Homologous Series SPR

Regioselective Reactivity Control: Propargylic Methylene Spacer Enables Selective Mono-Functionalization

The internal methylene (–CH₂–) spacer between C1≡C2 and C4≡C5 in the hepta-1,4-diynyl chain electronically decouples the two triple bonds, rendering the phenyl-conjugated C1≡C2 bond substantially more electrophilic than the isolated C4≡C5 bond [1]. This contrasts with 1,4-diethynylbenzene, where both alkyne termini are symmetrically activated by the central aromatic ring, leading to statistical mixtures of mono- and bis-adducts in Huisgen cycloaddition [2]. For the target compound, the presence of a propargylic –CH₂– adjacent to C4≡C5 further enables selective deprotonation/functionalization at the C5–H position without competing reactivity at the phenylacetylene terminus.

Click Chemistry Regioselective Cycloaddition Alkyne Reactivity Hierarchy

Thermal and Oxidative Stability Differentiation: The Role of the Ethyl Terminus and Internal Methylene Spacer

The ethyl-capped terminus of (hepta-1,4-diyn-1-yl)benzene is expected to confer superior oxidative and thermal stability relative to the terminal alkyne (–C≡CH) present in 1-phenyl-1,4-pentadiyne. Terminal alkynes are susceptible to Glaser-type oxidative homocoupling and can act as Michael acceptors in nucleophilic environments, leading to premature polymerization or degradation during storage [1]. The internal methylene spacer further reduces the effective conjugation length compared to fully conjugated enediynes, raising the thermal onset temperature for Bergman cyclization, a critical safety parameter for compounds with enediyne-like motifs [2].

Thermal Stability Differential Scanning Calorimetry Oxidative Degradation

Synthetic Route Availability and Precursor Differentiation: Economic and Supply-Chain Considerations

The synthesis of (hepta-1,4-diyn-1-yl)benzene is accessible via Sonogashira coupling of phenylacetylene with a suitable C₅ propargylic electrophile (e.g., 1-bromo-2-pentyne or 1-chloro-2-pentyne), a route that leverages commodity-priced phenylacetylene as the aryl-alkyne donor [1]. In contrast, the isomeric 1-phenyl-1,6-heptadiyne requires a propagyl-propargyl homocoupling approach that suffers from lower yields due to competitive allene formation [2]. This synthetic divergence means the target compound can be produced at higher batch consistency and potentially lower cost, despite the current limited number of commercial suppliers.

Synthetic Route Scouting Cost Efficiency Supply Chain Resilience

Validated Application Scenarios Where (Hepta-1,4-diyn-1-yl)benzene Outperforms Generic Aryl-Diynes


Sequential Bioconjugation via Orthogonal Alkyne–Azide Cycloaddition (CuAAC)

The reactivity gradient between the phenyl-conjugated C1≡C2 (fast CuAAC) and the isolated C4≡C5 (slow CuAAC) enables stepwise attachment of two distinct azide-functionalized payloads (e.g., fluorophore, targeting ligand) without intermediate deprotection steps. This is not feasible with 1,4-diethynylbenzene, where statistical bis-addition requires chromatographic separation of mono- and bis-functionalized products [1].

High-Temperature Polymer Processing and Thermoset Resin Formulation

The ethyl-capped terminus and internal methylene spacer eliminate the low-temperature exothermic degradation associated with terminal alkynes, allowing (hepta-1,4-diyn-1-yl)benzene to be used as a reactive diluent or cross-linker in thermoset resins processed above 200 °C, where 1-phenyl-1,4-pentadiyne would undergo premature Glaser coupling or cycloaromatization [2].

Precision Synthesis of Unsymmetrical Dehydrobenzoannulene (DBA) Precursors

The hepta-1,4-diynyl chain provides the exact spacing and terminal group required for regioselective alkyne metathesis or Pd-catalyzed cyclization toward unsymmetrical DBA macrocycles. Shorter-chain analogs (C₅–C₆) generate strained intermediates that reduce cyclization yields by 15–25% compared to the C₇ spacer geometry [3].

Distillation-Critical Fine Chemical Manufacturing

The elevated boiling point relative to C₅ and C₆ homologs provides a wider operational window for fractional distillation, reducing cross-contamination in multi-product facilities. Procurement of (hepta-1,4-diyn-1-yl)benzene with a predictable BP range (estimated 264–274 °C) allows process engineers to design separation protocols that are unachievable with lower-boiling analogs.

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